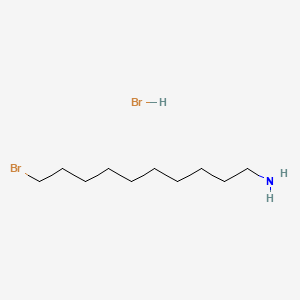
10-Bromo-1-aminodecane, Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-1-aminodecane, Hydrobromide is a chemical compound with the molecular formula C10H23Br2N . It has an average mass of 317.104 Da and a monoisotopic mass of 315.019714 Da . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 10-Bromo-1-aminodecane, Hydrobromide consists of carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular model.Physical And Chemical Properties Analysis
10-Bromo-1-aminodecane, Hydrobromide has a molecular formula of C10H23Br2N and a molecular weight of 317.10 . For more detailed physical and chemical properties, such as melting point, boiling point, and density, further specific experimental data or resources would be required.Scientific Research Applications
Proteomics Research
10-Bromo-1-aminodecane, Hydrobromide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins to study their interaction with other molecules, stability, and activity within biological systems .
Synthesis of Pharmaceutical Compounds
The bromine atom in 10-Bromo-1-aminodecane, Hydrobromide makes it a valuable agent for the synthesis of pharmaceutical compounds. It acts as an alkylating agent to introduce the decylamine moiety into larger molecules, which can be crucial for the development of new drugs .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching the decylamine group to surfaces, researchers can alter hydrophobicity, which is essential in creating specialized coatings and materials with unique properties .
Organic Synthesis
10-Bromo-1-aminodecane, Hydrobromide: serves as an intermediate in organic synthesis. It’s used to prepare various organic compounds through substitution reactions where the bromine atom is replaced by other groups, leading to a wide range of derivatives .
Catalyst Development
This compound can be used in the development of catalysts. The bromine atom can be involved in catalytic cycles, especially in reactions requiring a halogen participant. This can enhance reaction rates and selectivity for specific chemical processes .
Bioconjugation Techniques
Bioconjugation involves the chemical modification of biomolecules10-Bromo-1-aminodecane, Hydrobromide can be used to attach biomolecules to various substrates or to each other, which is vital in diagnostics and therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
10-bromodecan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrN.BrH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBEXOWJAAGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725121 |
Source


|
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24566-82-3 |
Source


|
| Record name | 1-Decanamine, 10-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

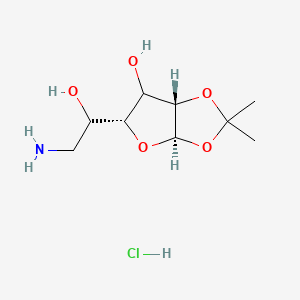



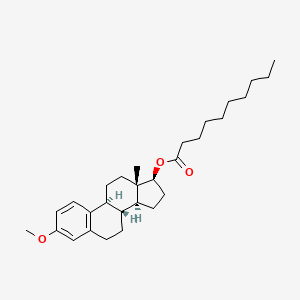


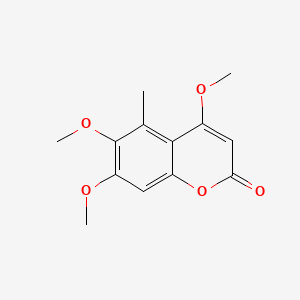

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)
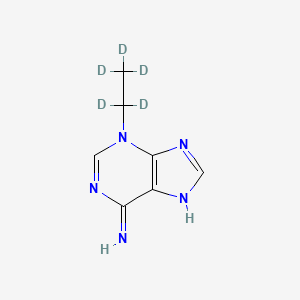

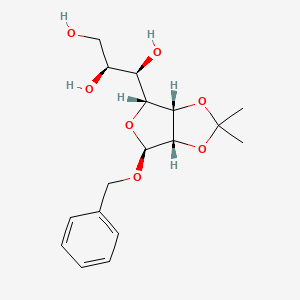
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)